

Application Notes and Protocols for Studying the Skin Permeation of Dioctyldodecyl Dodecanedioate

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Compound of Interest

Compound Name: *Dioctyldodecyl dodecanedioate*

Cat. No.: *B144591*

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Introduction

Dioctyldodecyl dodecanedioate is a large, lipophilic diester increasingly utilized in cosmetic and topical formulations for its emollient and skin conditioning properties.[1][2] Understanding its potential to permeate the skin barrier is crucial for assessing both its efficacy and safety. These application notes provide detailed protocols for investigating the skin permeation and irritation potential of **Dioctyldodecyl dodecanedioate** using established in vitro methodologies. The protocols are designed to be adaptable for various research and development needs, from formulation screening to regulatory safety assessments.

Physicochemical Properties of Dioctyldodecyl Dodecanedioate

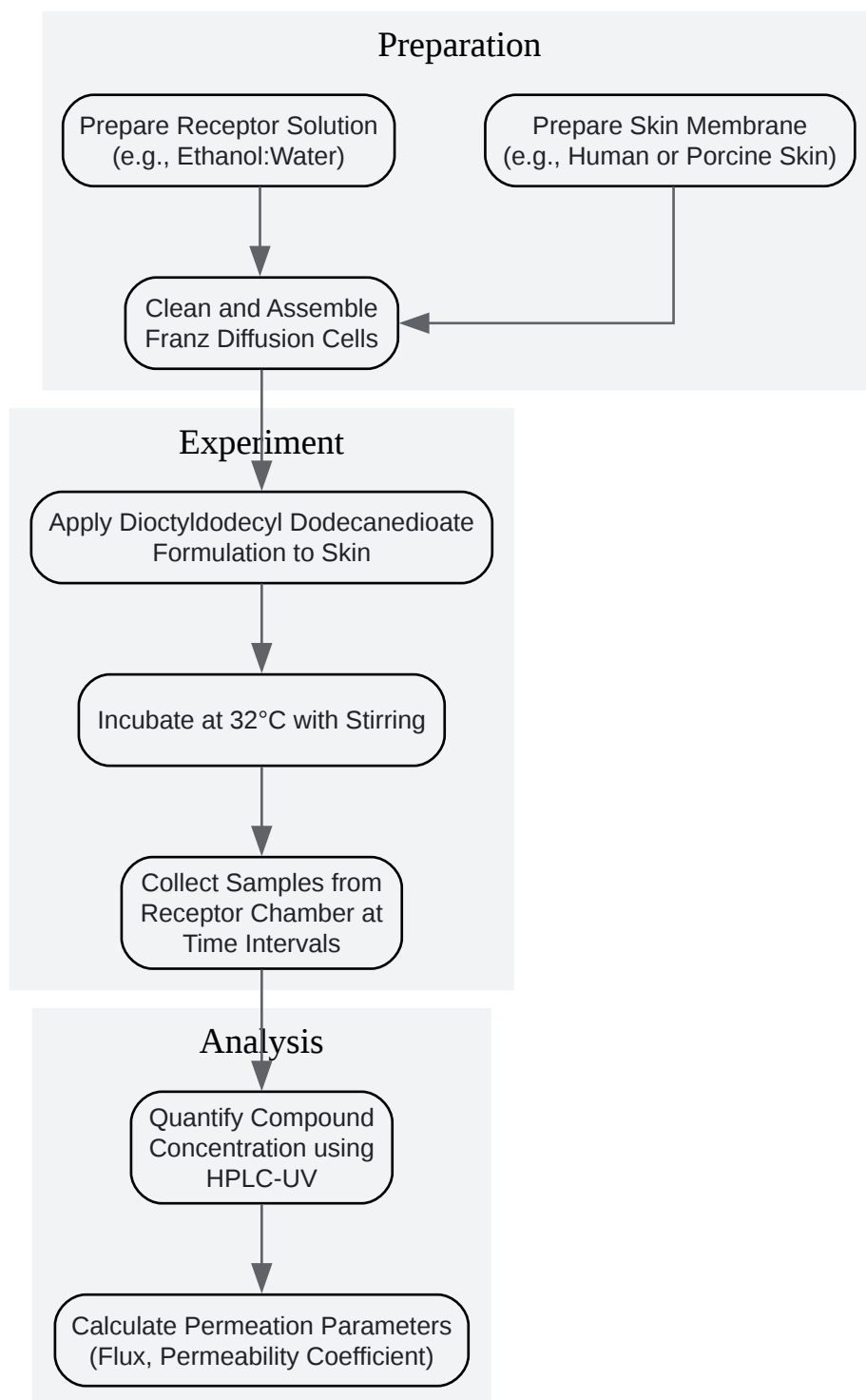
A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting skin permeation studies. **Dioctyldodecyl dodecanedioate** is characterized by its high molecular weight and extreme lipophilicity, which are key determinants of its interaction with the skin barrier.

Property	Value	Source
CAS Number	129423-55-8	[3][4]
Molecular Formula	C ₅₂ H ₁₀₂ O ₄	[3][5]
Molecular Weight	791.364 g/mol	[3][5]
LogP (o/w)	23.67 (estimated)	[3]
Water Solubility	2.633e-019 mg/L @ 25°C (estimated)	[4]
Boiling Point	667.7 ± 23.0 °C at 760 mmHg	[3]
Flash Point	300.1 ± 21.0 °C	[3]

Part 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell assay is the gold standard for in vitro assessment of the percutaneous absorption of chemicals.[6][7] This protocol is adapted for highly lipophilic compounds like **Diocetyldodecyl dodecanedioate**.

Experimental Workflow: Franz Diffusion Cell Permeation Study



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Caption: Workflow for the in vitro skin permeation study of **Diocetyldodecyl dodecanedioate** using Franz diffusion cells.

Protocol: Franz Diffusion Cell Assay

1. Materials and Equipment:

- Franz diffusion cells (static or flow-through)
- Human or porcine skin membranes (full-thickness or dermatomed)
- Receptor solution: Due to the high lipophilicity of **Dioctyldodecyl dodecanedioate**, a standard aqueous buffer is unsuitable. A solubilizing agent is required. A mixture of ethanol and water (e.g., 50:50 v/v) or other suitable organic-aqueous mixtures may be necessary.[8]
- Donor formulation containing **Dioctyldodecyl dodecanedioate**
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Water bath/circulator
- Magnetic stir bars and stirrer
- Standard laboratory glassware and consumables

2. Franz Cell Preparation and Assembly:

- Thoroughly clean all Franz cell components with a suitable solvent (e.g., methanol) and rinse with deionized water.[9]
- Degas the receptor solution to prevent bubble formation.
- Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.[8][9]
- Mount the skin membrane onto the receptor chamber, with the stratum corneum side facing the donor chamber.
- Secure the donor chamber on top of the membrane and clamp the assembly together.[8]
- Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.[8]

- Equilibrate the system for at least 30 minutes.

3. Test Substance Application and Sampling:

- Apply a precise amount of the formulation containing **Diocetyldodecyl dodecanedioate** to the surface of the skin in the donor chamber.
- At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[8]
- Analyze the collected samples for the concentration of **Diocetyldodecyl dodecanedioate** using a validated HPLC method.

4. Data Analysis:

- Calculate the cumulative amount of **Diocetyldodecyl dodecanedioate** permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point.
- Plot the cumulative amount permeated against time.
- Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the curve.
- The permeability coefficient (K_p) can be calculated by dividing the steady-state flux by the concentration of the compound in the donor formulation.

Part 2: Analytical Method for Quantification

An accurate and validated analytical method is essential for quantifying the amount of **Diocetyldodecyl dodecanedioate** that has permeated the skin. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.[6]

Protocol: HPLC-UV Method for Diocetyldodecyl Dodecanedioate

This protocol is a starting point and should be optimized and validated for the specific laboratory conditions and sample matrices. It is based on methods for similar diester compounds.

1. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v). The high lipophilicity of the analyte necessitates a high percentage of organic solvent.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection: UV detector at a low wavelength (e.g., 205-210 nm), as the ester functional group has some absorbance in this range.
- Column Temperature: Ambient or controlled at 25°C.

2. Standard Preparation:

- Prepare a stock solution of **Diocetyldodecyl dodecanedioate** in a suitable organic solvent (e.g., acetonitrile or methanol).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the permeation samples.

3. Sample Preparation:

- The samples collected from the Franz cell receptor chamber may be injected directly if the receptor solution is compatible with the mobile phase. Otherwise, appropriate dilution or solvent exchange may be necessary.

4. Method Validation:

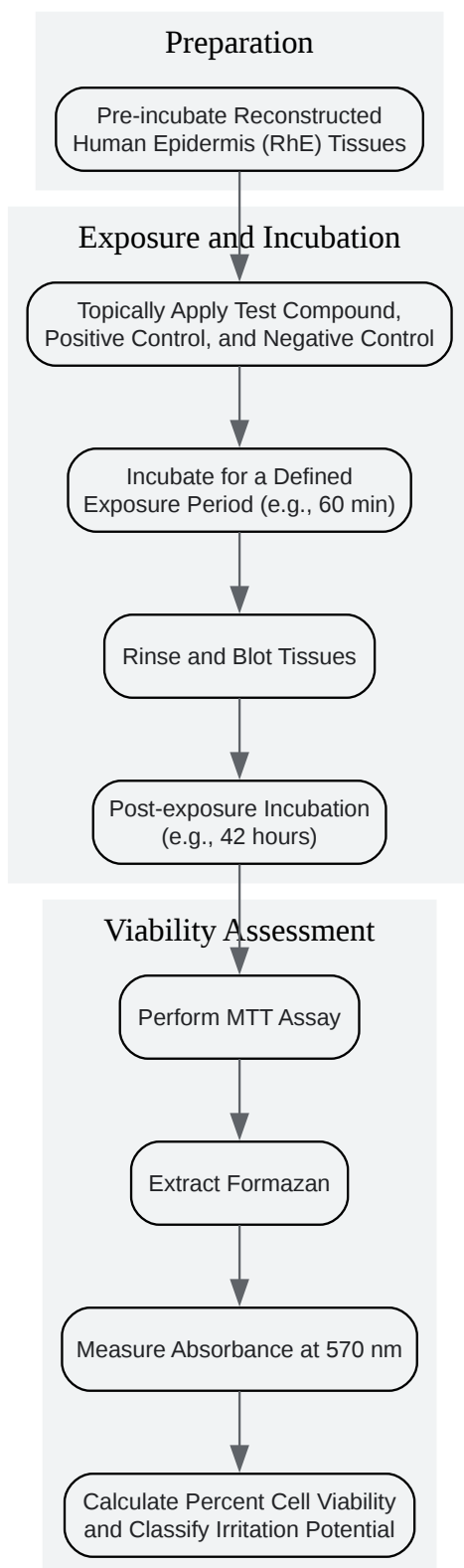
- The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[10\]](#)

[\[11\]](#)[\[12\]](#)

Part 3: In Vitro Skin Irritation Testing

Before a cosmetic ingredient is widely used, its potential to cause skin irritation must be assessed. The OECD Test Guideline 439 describes an in vitro method using Reconstructed Human Epidermis (RhE) models, which is an animal-free alternative to traditional rabbit skin irritation tests.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Workflow: OECD 439 Skin Irritation Test



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Caption: Workflow for the in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model (OECD 439).

Protocol: Reconstructed Human Epidermis (RhE) Test

1. Materials and Equipment:

- Commercially available Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).[\[16\]](#)[\[17\]](#)
- Assay medium provided by the RhE model manufacturer.
- Phosphate-buffered saline (PBS).
- Negative control (e.g., sterile deionized water or PBS).
- Positive control (e.g., 5% Sodium Dodecyl Sulfate).
- MTT reagent (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Isopropanol or other suitable formazan extraction solvent.
- Multi-well plates.
- Spectrophotometer (plate reader).

2. Test Procedure:

- Pre-incubate the RhE tissues in assay medium according to the manufacturer's instructions.
- Topically apply the test substance (**Diocetyldodecyl dodecanedioate**), the negative control, and the positive control to the surface of the RhE tissues. Typically, 1-2 grams or 1-2 mL of the test article is sufficient.[\[15\]](#)
- Incubate for the specified exposure time (e.g., 60 minutes).
- After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

- Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

3. Viability Assessment (MTT Assay):

- After the post-exposure incubation, transfer the tissues to a solution containing MTT and incubate for approximately 3 hours. Viable cells will convert the yellow MTT into a blue-purple formazan.[\[15\]](#)[\[18\]](#)
- Extract the formazan from the tissues using a solvent like isopropanol.
- Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at approximately 570 nm.

4. Data Interpretation:

- Calculate the percent viability of each tissue relative to the negative control.
- According to UN GHS criteria, if the mean cell viability is less than or equal to 50%, the test substance is classified as a skin irritant (Category 2).[\[14\]](#)[\[16\]](#)[\[18\]](#) If the viability is greater than 50%, it is considered a non-irritant.[\[16\]](#)[\[18\]](#)

Summary of Quantitative Data and Expected Outcomes

The following table summarizes the key quantitative parameters that will be generated from the described protocols.

Parameter	Method	Unit	Interpretation
Steady-State Flux (Jss)	Franz Diffusion Cell Assay	µg/cm ² /h	The rate of permeation across the skin at steady state. A low flux is expected due to the large molecular size and high lipophilicity.
Permeability Coefficient (Kp)	Franz Diffusion Cell Assay	cm/h	A measure of the skin's permeability to the compound. A very low Kp is anticipated.
Lag Time (t _{lag})	Franz Diffusion Cell Assay	h	The time required for the compound to establish a steady-state diffusion profile across the skin. A long lag time is expected.
Concentration in Receptor Fluid	HPLC-UV	µg/mL	The concentration of the compound that has permeated through the skin into the receptor fluid at each time point.
Percent Cell Viability	OECD 439 RhE Test	%	The percentage of viable cells after exposure to the compound, relative to the negative control. >50% indicates non-irritant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the skin permeation and irritation potential of **Dioctyldodecyl dodecanedioate**. Due to its physicochemical properties, it is anticipated that the skin permeation of this compound will be very low. The in vitro skin irritation assay will provide crucial safety data for its use in topical products. Adherence to these standardized methods will ensure the generation of reliable and reproducible data for research, development, and regulatory purposes.

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